molecular formula C17H16ClN3OS2 B2771785 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034633-80-0

5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2771785
CAS No.: 2034633-80-0
M. Wt: 377.91
InChI Key: XVBCJWRCWYQUOX-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H16ClN3OS2 and its molecular weight is 377.91. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS2/c18-16-4-3-15(24-16)17(22)19-6-7-21-14(11-1-2-11)9-13(20-21)12-5-8-23-10-12/h3-5,8-11H,1-2,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBCJWRCWYQUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(S3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically starts with the construction of the pyrazole ring. This involves a condensation reaction between hydrazine and an appropriate diketone. The thiophene ring can be separately synthesized through a cyclization reaction involving sulfur and 1,4-dicarbonyl compounds. Subsequently, these substructures undergo coupling reactions facilitated by a range of catalysts and reagents, including palladium catalysts for C-C and C-N bond formations.

  • Industrial Production Methods: : Industrially, the compound can be synthesized through a streamlined process involving automated reaction setups for scaling up the intermediate preparation. High-efficiency purification techniques such as flash chromatography and recrystallization ensure the compound's purity.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo a variety of chemical reactions, including:

    • Oxidation and Reduction: : The pyrazole ring is susceptible to oxidation, forming corresponding oxides. Reduction reactions can modify the thiophene ring, often using hydrogenation catalysts.

    • Substitution Reactions: : Halogenation or nitration can occur on the thiophene or pyrazole rings, altering the compound's reactivity.

    • Reagents and Conditions: : Common reagents include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary from mild to strong acidic or basic environments depending on the desired transformation.

    • Major Products: : Products from these reactions include various halogenated, nitrated, or oxidized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that thiophene-based compounds could induce apoptosis in various cancer cell lines, suggesting that 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide may also possess similar properties. The mechanism often involves the modulation of cell cycle progression and apoptosis pathways, highlighting the need for further investigation into this compound's specific effects on cancer cells .

Anti-inflammatory Properties
Thiophene derivatives have been recognized for their anti-inflammatory effects. A study involving similar compounds showed a reduction in inflammatory markers in vitro and in vivo models. This suggests that this compound could be explored as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Activity
The compound's structure may also contribute to antimicrobial properties. Research on related thiophene compounds has shown efficacy against various bacterial strains. Investigating the antimicrobial activity of this compound could open new avenues for developing antibiotics or disinfectants .

Agricultural Science

Pesticide Development
Given the increasing need for effective pesticides, this compound may be evaluated for its insecticidal or herbicidal properties. Similar compounds have been shown to disrupt pest metabolism or growth, making this compound a candidate for further testing in agricultural applications .

Plant Growth Regulators
Compounds with thiophene moieties have been studied as plant growth regulators. They can influence growth patterns, flowering, and fruiting in plants. Investigating the effects of this compound on plant physiology could lead to advancements in agricultural productivity and crop management strategies .

Material Science

Polymer Chemistry
The incorporation of thiophene derivatives into polymers has shown promise in enhancing electrical conductivity and thermal stability. The unique electronic properties of thiophenes can be utilized in developing advanced materials for electronics and sensors. Research into the polymerization of this compound could yield materials with superior performance characteristics .

Data Summary Table

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnticancer, anti-inflammatory, antimicrobial propertiesStudies on thiophene derivatives
Agricultural SciencePesticide development, plant growth regulationResearch on insecticidal properties
Material ScienceEnhanced conductivity and stabilityPolymer studies involving thiophenes

Biological Activity

5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, with the CAS number 2034633-80-0, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H16_{16}ClN3_3OS2_2, with a molecular weight of 377.91 g/mol. The compound features a chloro substituent, a carboxamide group, and two thiophene rings, which contribute to its biological properties.

PropertyValue
Molecular FormulaC17_{17}H16_{16}ClN3_3OS2_2
Molecular Weight377.91 g/mol
CAS Number2034633-80-0

Biological Activity Overview

Research on this compound has primarily focused on its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells. The following sections summarize key findings related to its biological activity.

Anticancer Activity

A study investigating thiophene carboxamide derivatives, including compounds structurally related to this compound, revealed significant anticancer activity against Hep3B liver cancer cells. The most active derivatives demonstrated IC50_{50} values of 5.46 µM and 12.58 µM, indicating strong inhibitory effects on cell viability .

The mechanism of action appears to involve disruption of microtubule dynamics, similar to that of the known anticancer agent Combretastatin A-4 (CA-4). The thiophene moiety enhances binding affinity to the tubulin-colchicine-binding pocket, leading to effective inhibition of cancer cell proliferation .

Structure–Activity Relationships (SAR)

The biological efficacy of compounds in this class can be attributed to their structural features. The presence of the thiophene ring and halogen substituents significantly influences their interaction with biological targets. For instance, modifications in the position of halogens have been shown to enhance activity against Hep3B cells .

The proposed mechanism for the anticancer activity of this compound involves:

  • Microtubule Disruption : Similar to colchicine and CA-4, it binds to tubulin, preventing polymerization and disrupting mitotic spindle formation.
  • Induction of Apoptosis : By interfering with cell cycle progression and promoting apoptosis in cancer cells.

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • In Vitro Studies : In vitro tests demonstrated that these compounds could induce significant cytotoxicity in various cancer cell lines, including HepG2 and MCF7 .
  • In Vivo Studies : Preliminary animal studies indicated that these compounds could reduce tumor size in xenograft models without significant toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Cyclization of cyclopropyl hydrazine with thiophen-3-yl ketone under acidic or basic conditions generates the 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole intermediate . Subsequent alkylation of the pyrazole nitrogen with a chloroethyl group, followed by coupling with 5-chlorothiophene-2-carboxamide, requires precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to achieve yields >70% . Purity is confirmed via TLC and HPLC (>95% purity).

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole, thiophene, and carboxamide moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~1550 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₆ClN₃O₂S₂). X-ray crystallography, where feasible, resolves stereochemical ambiguities .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Potential : COX-2 inhibition assay using ELISA .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the pyrazole cyclization step?

  • Methodological Answer : Low yields (<50%) in pyrazole formation often stem from competing side reactions. Optimization strategies include:

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes decomposition .
  • Real-Time Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation .

Q. How should researchers resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Discrepancies (e.g., high cytotoxicity in one cell line but low efficacy in another) may arise from assay-specific variables:

  • Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and metabolic activity (e.g., ATP assays) .
  • Pharmacokinetic Profiling : Assess compound stability in assay media (e.g., serum protein binding) via LC-MS .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways .

Q. What strategies are effective for designing derivatives with enhanced bioavailability?

  • Methodological Answer : Structural modifications focus on:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to lower LogP (<3) .
  • Prodrug Synthesis : Mask carboxamide groups with ester prodrugs for improved membrane permeability .
  • Co-crystallization : Enhance aqueous solubility via co-crystals with succinic acid or cyclodextrins .

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